Methylene green

Vue d'ensemble

Description

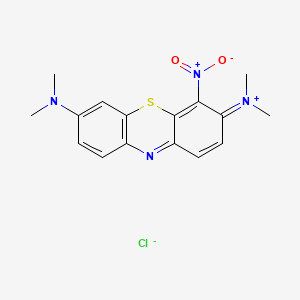

Methylene green is a heterocyclic aromatic chemical compound, structurally similar to methylene blue. It is primarily used as a dye and functions as a visible light-activated photocatalyst in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylene green can be synthesized through the oxidation of methylene blue. The process involves the introduction of a nitro group into the phenothiazine ring of methylene blue, resulting in the formation of this compound. The reaction typically requires an oxidizing agent such as nitric acid under controlled conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In industrial settings, this compound is produced by large-scale nitration of methylene blue. The process involves the use of nitric acid and sulfuric acid as catalysts. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product. The resulting this compound is then purified through crystallization and filtration techniques to obtain a high-purity dye suitable for various applications .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: The compound can be reduced back to methylene blue under specific conditions, such as in the presence of reducing agents like sodium dithionite.

Substitution: this compound can participate in substitution reactions where functional groups on the phenothiazine ring are replaced by other groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various nitro derivatives of this compound.

Reduction Products: Methylene blue.

Substitution Products: Halogenated or alkylated derivatives of this compound.

Applications De Recherche Scientifique

DNA Staining

Methylene green is widely recognized for its ability to stain DNA, making it a valuable tool in histology and cytology. It binds specifically to DNA without intercalating, allowing for clear visualization of nuclei in cells.

- Fluorescent Properties : When excited at specific wavelengths (244 or 388 nm), this compound emits fluorescence at 488 or 633 nm, respectively. This property is particularly useful for imaging live cell nuclei and has applications in cancer prognosis .

- Compatibility with Other Stains : this compound can be used alongside other staining techniques, such as antibody labeling and actin filament staining, enhancing its versatility in biological research .

Cell Viability Assays

This compound serves as an exclusion viability stain, allowing researchers to assess cell viability based on membrane integrity. This application is crucial in various biological assays where determining live versus dead cells is necessary.

Histological Techniques

In histology, this compound is part of the classical Unna-Pappenheim stain and is often used as a nuclear counterstain. Its ability to differentiate between DNA and RNA when used in combination with other dyes (like pyronin) enhances its utility in tissue analysis .

Remediation of Contaminated Water

This compound has been investigated for its potential in the remediation of aquatic environments contaminated by toxic organic dyes. Studies have shown that it can effectively adsorb onto activated carbon derived from waste materials, demonstrating a high removal efficiency of over 96% when optimized .

Electrochemical Studies

Research has also explored the electrochemical properties of this compound, highlighting its role as an electron shuttle in microbial fuel cells. This application leverages its redox potential characteristics to facilitate electron transfer processes in microbial metabolism .

Green Engineering Principles

This compound is being integrated into green engineering practices aimed at reducing waste and improving the sustainability of chemical manufacturing processes. Case studies illustrate how this compound can be utilized in designing eco-friendly industrial processes .

Dye Production and Management

As a dye, this compound itself is subject to studies focused on optimizing production methods that minimize environmental impact while maximizing efficiency. Its properties are analyzed for potential improvements in dyeing processes across various industries.

Case Studies

Mécanisme D'action

Methylene green functions as a visible light-activated photocatalyst. Upon exposure to visible light, the compound absorbs photons and undergoes electronic excitation. This excited state facilitates various chemical reactions, including the generation of reactive oxygen species that can oxidize organic substrates. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .

Comparaison Avec Des Composés Similaires

Methylene Blue: Structurally similar to methylene green, but lacks the nitro group. Used as a dye and in medical applications.

Thionine: Another phenothiazine dye, used in similar applications but with different photophysical properties.

Azure A, B, and C: A series of related dyes with varying substituents on the phenothiazine ring, used in biological staining and other applications.

Uniqueness of this compound: this compound’s unique feature is the presence of a nitro group, which significantly alters its photophysical properties compared to methylene blue. This makes it particularly effective as a photocatalyst in visible-light-induced reactions, providing advantages in specific applications such as organic synthesis and photodynamic therapy .

Activité Biologique

Methylene green, a synthetic dye commonly used in histology and microbiology, exhibits a range of biological activities that have been the subject of various studies. This article explores its interactions with biological systems, particularly its binding properties with DNA, its applications in histochemistry, and its environmental implications.

Binding Affinity to DNA

This compound has been shown to bind effectively to DNA, forming stable complexes. A study demonstrated that it binds more strongly to native calf thymus DNA compared to other nucleic acids like phiX 174 DNA and tRNAs. The binding affinity is influenced by the dye's concentration and the presence of other competing agents. The dissociation of the this compound-DNA complex can be induced by solvents such as ethyl alcohol and salts like NaCl, which disrupt the interaction between the dye and DNA .

Table 1: Binding Characteristics of this compound to DNA

| DNA Type | Binding Affinity | Dissociation Conditions |

|---|---|---|

| Calf Thymus DNA | High | Ethyl alcohol, NaCl, Mg²⁺ |

| phiX 174 DNA | Moderate | Higher concentrations of alcohol |

| tRNA | Low | Requires significant solvent disruption |

Histochemical Applications

This compound is widely used as a histochemical reagent due to its ability to stain chromatin selectively. In various tissues, it shows a strong affinity for chromatin while displaying minimal staining in other cellular components. This property makes it valuable for identifying cellular structures during microscopic examinations. For instance, in studies involving mouse testis and rabbit trachea, this compound effectively highlighted chromatin without staining surrounding mucus or cartilage matrix .

Case Study: this compound in Histology

In a histological analysis of mouse colon tissue, only chromatin was stained by this compound, demonstrating its specificity. This characteristic allows researchers to utilize this compound as a reliable marker for chromatin visualization in various biological samples .

Environmental Impact and Remediation

This compound also plays a role in environmental science, particularly in the remediation of contaminated water sources. Research indicates that activated carbon derived from waste materials can effectively adsorb this compound from aqueous solutions. The adsorption capacity is influenced by factors such as pH, temperature, and initial dye concentration. For example, one study reported a maximum adsorption capacity of 71.43 mg/g at neutral pH .

Table 2: Adsorption Characteristics of this compound

| Parameter | Optimal Condition | Adsorption Capacity (mg/g) |

|---|---|---|

| pH | 7 | 71.43 |

| Temperature | Room Temperature | Varies |

| Initial Dye Concentration | 200 mg/L | >96% removal at optimal dosage |

The mechanism by which this compound interacts with biological systems involves several pathways:

- DNA Intercalation: this compound intercalates between base pairs in DNA, stabilizing the double helix and affecting transcription processes.

- Fluorescence Properties: When bound to DNA, this compound exhibits fluorescence, making it useful for imaging techniques such as flow cytometry and confocal microscopy .

- Environmental Degradation: It can also act as a photocatalyst under UV light conditions, aiding in the degradation of harmful compounds like DDT .

Analyse Des Réactions Chimiques

Reduction Reactions

Methylene green undergoes reduction in the presence of various agents, forming its leuco derivative. Key reductants include urea, ascorbic acid, and EDTA, with kinetics and mechanisms influenced by reaction conditions.

1.1. Reduction by Urea

In acidic and alkaline media, urea reduces MG under UV radiation, following pseudo first-order kinetics .

-

Cation Effects : Divalent and trivalent cations (e.g., Al³⁺, Ca²⁺, Mg²⁺) inhibit decoloration by forming insoluble precipitates, while monovalent cations (K⁺, Na⁺) show weaker inhibitory effects .

-

Anion Effects : Halides accelerate decoloration in the order Cl⁻ > Br⁻ > I⁻, whereas NO₃⁻ and SO₄²⁻ exhibit lower reactivity .

Table 1: Anion and Cation Effects on MG Reduction by Urea

| Parameter | Order of Influence | Impact on Reaction Rate |

|---|---|---|

| Cations | K⁺ > Na⁺ > Al³⁺ > Ca²⁺ ≈ Mg²⁺ | Inhibitory |

| Anions | Cl⁻ > Br⁻ > I⁻ > NO₃⁻ > SO₄²⁻ | Acceleratory |

1.2. Reduction by Ascorbic Acid

Ascorbic acid (AA) reduces MG in acidic media, with CO₂ (from sodium carbonate) enhancing reaction rates by displacing oxygen. Key findings include :

-

Kinetics : Fractional order with AA (0.5) and zero order with MG.

-

CO₂ Role : Accelerates decoloration by shifting equilibrium toward leuco-MG formation.

Table 2: Key Parameters for MG Reduction by Ascorbic Acid

| [AA] (mol/dm³) | [MG] (mol/dm³) | kₒbₛ (×10³ s⁻¹) | % Decoloration |

|---|---|---|---|

| 6 × 10⁻⁵ | 1 × 10⁻⁵ | 1.3 | 77.2 |

| 6 × 10⁻⁵ | 5 × 10⁻⁵ | 1.3 | 77.2 |

1.3. Reduction by EDTA

Ethylenediaminetetraacetic acid (EDTA) reduces MG in alkaline methanol-water mixtures. The rate correlates inversely with dielectric constant (ε), suggesting a single-sphere complex mechanism .

Table 3: Solvent Effects on MG Reduction by EDTA

| Methanol (%) | Dielectric Constant (ε) | kₒbₛ (×10³ s⁻¹) |

|---|---|---|

| 10 | 72.3 | 2.1 |

| 30 | 60.1 | 3.8 |

2.1. Electrostatic Interactions

Reduction involves electrostatic attraction between cationic MG and anionic reductants (e.g., OH⁻, EDTA⁻) .

2.2. Charge-Transfer Complex Formation

Proposed steps for AA-mediated reduction :

-

(Pre-equilibrium complex)

-

2.3. Solvent Polarity Effects

Lower ε in methanol-water mixtures stabilizes charged intermediates, enhancing reaction rates .

Degradation Pathways

While photocatalytic degradation data for MG is limited, analogous phenothiazine dyes undergo:

Propriétés

IUPAC Name |

[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N4O2S.ClH/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGBVRCTHASBKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

161201-31-6 | |

| Record name | Methylene green homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70949598 | |

| Record name | Methylene green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown-black solid; [Acros Organics MSDS] | |

| Record name | Methylene Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2679-01-8 | |

| Record name | Methylene green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(dimethylamino)-4-nitrophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1IO2ZP7BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.